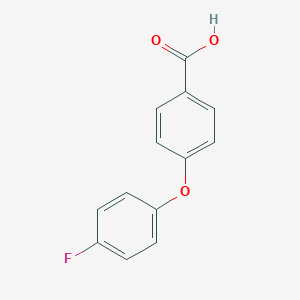

4-(4-Fluorophenoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKALFXKRWCSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407441 | |

| Record name | 4-(4-Fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129623-61-6 | |

| Record name | 4-(4-Fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenoxy)benzoic Acid

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(4-Fluorophenoxy)benzoic acid, a versatile intermediate in the pharmaceutical and agrochemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

The synthesis of this compound predominantly involves the formation of a diaryl ether linkage. The two most common and effective methods to achieve this are the Ullmann Condensation and the Suzuki-Miyaura Coupling reaction.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[2][3] In the context of synthesizing this compound, this typically involves the reaction of 4-fluorophenol with a 4-halobenzoic acid derivative.

Reaction Scheme:

Caption: Ullmann condensation for this compound synthesis.

Experimental Protocol:

A general protocol for the Ullmann condensation to synthesize diaryl ethers is as follows.[2] This can be adapted for the specific synthesis of this compound.

-

Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, combine 4-fluorophenol (1.0 eq), 4-bromobenzoic acid (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorophenol.

-

Reaction Execution: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 2M hydrochloric acid to neutralize the excess base and precipitate the crude product.

-

Purification: Stir the acidic mixture for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the crude product with water until the filtrate is neutral. The crude product can be further purified by recrystallization from an ethanol/water mixture.

| Parameter | Value | Reference |

| Catalyst | Copper(I) iodide | [2] |

| Base | Anhydrous Potassium Carbonate | [2] |

| Solvent | Dimethylformamide (DMF) | [2] |

| Temperature | 130 °C | [2] |

| Reaction Time | 18 hours | [2] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. For the synthesis of this compound, this involves the coupling of 4-fluorophenoxy boronic acid with a 4-halobenzoic acid derivative, or alternatively, 4-fluoroboronic acid with a 4-phenoxybenzoic acid derivative. A documented approach involves the coupling of 4-fluorobenzene boronic acid with 4-bromo-methylbenzoate, followed by hydrolysis of the ester.[4]

Reaction Scheme:

Caption: Suzuki coupling pathway for this compound synthesis.

Experimental Protocol:

The following protocol is based on a documented synthesis.[4]

-

Coupling Reaction: To a stirred solution of 4-fluorobenzene boronic acid (3.57 mmol) in a 1:1 mixture of toluene and water (20 ml), add 4-bromo-methylbenzoate (3.57 mmol), sodium carbonate (7.00 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.350 mmol).

-

Heating: Heat the reaction mixture at reflux for 8 hours. Monitor the completion of the reaction using TLC.

-

Hydrolysis: After completion of the coupling, add sodium hydroxide (7.00 mmol) to the reaction mixture and continue stirring for an additional 1 hour to hydrolyze the ester.

-

Work-up: Acidify the reaction mixture to a pH of 3 and extract with ethyl acetate. Dry the organic layer.

-

Purification: Concentrate the residue and purify by column chromatography to yield the pure product. The product can be further recrystallized from hot dichloromethane to obtain single crystals.[4]

| Parameter | Value | Reference |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [4] |

| Base | Sodium Carbonate | [4] |

| Solvent | Toluene and Water (1:1) | [4] |

| Temperature | Reflux | [4] |

| Reaction Time | 8 hours (coupling) + 1 hour (hydrolysis) | [4] |

| Yield | 50% | [4] |

Product Characterization Data

| Property | Value | Reference |

| Molecular Formula | C13H9FO3 | [1][5] |

| Molecular Weight | 232.21 g/mol | [1][5] |

| Melting Point | 171-175 °C | [5] |

| Appearance | Pale yellow crystals | [1] |

| Purity | 97% to ≥ 98% (HPLC) | [1][5] |

Spectroscopic data such as 1H NMR, 13C NMR, and Mass Spectrometry are available for the characterization of this compound.[6][7]

Experimental Workflow: Purification

The purification of the final product is a critical step to ensure high purity, which is essential for its applications in research and development. A general workflow for the purification of this compound is depicted below.

Caption: General purification workflow for this compound.

This guide provides a foundational understanding of the key synthetic routes to this compound. The choice of a specific pathway may depend on factors such as the availability of starting materials, desired scale of synthesis, and required purity of the final product. Researchers are encouraged to consult the cited literature for more detailed information and safety precautions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 97 129623-61-6 [sigmaaldrich.com]

- 6. This compound(129623-61-6) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-(4-Fluorophenoxy)benzoic acid, a versatile intermediate compound with significant applications in the pharmaceutical and agrochemical industries.[1] The information is presented to support research and development activities, offering readily accessible data and detailed experimental methodologies.

Core Physicochemical Properties

This compound is an aromatic carboxylic acid distinguished by a fluorinated phenoxy group. This structural feature enhances its reactivity and makes it a valuable building block in the synthesis of various biologically active molecules.[1] Its properties are critical for predicting its behavior in biological systems and for designing synthetic routes.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉FO₃ | [1] |

| Molecular Weight | 232.21 g/mol | [1] |

| Melting Point | 167-177 °C (448-450 K) | [1][2][3] |

| Boiling Point | No data available | [4] |

| Appearance | Pale yellow or white crystalline solid | [1][2] |

| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [2] |

| pKa | Data for this specific compound is not readily available. The related compound, 4-Fluorobenzoic acid, has a pKa of 4.15 at 25°C. | [5] |

| logP | Experimental data not readily available. | |

| Purity | ≥97-98% (by HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry place. | [1][4] |

Chemical Structure and Identifiers

A clear understanding of the molecular structure is fundamental. The following table provides key chemical identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 129623-61-6 | [1] |

| SMILES | OC(=O)c1ccc(Oc2ccc(F)cc2)cc1 | |

| InChI Key | YYKALFXKRWCSLY-UHFFFAOYSA-N |

Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of this compound, highlighting the arrangement of its constituent atoms and functional groups.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point provides a crucial indication of a compound's purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed. The open end of a glass capillary tube is dipped into the powder.[6] The tube is then gently tapped on a hard surface to pack the solid into the closed end, achieving a sample height of 1-2 mm.[7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube containing a high-boiling point oil.

-

Heating: The apparatus is heated rapidly at first to approach the expected melting point, then the heating rate is reduced to approximately 1-2 °C per minute.[6]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[6][8] The melting point is reported as the range T1-T2. A narrow range (0.5-1.0 °C) typically indicates high purity.

Aqueous and Organic Solubility Determination (Qualitative)

This protocol determines the solubility of the compound in various solvents, which helps in classifying it and predicting its behavior in different environments.[9]

Methodology:

-

Preparation: Approximately 25 mg of this compound is placed into a small test tube.[9]

-

Solvent Addition: 0.75 mL of the test solvent (e.g., water, ethanol, acetone, 5% NaOH, 5% NaHCO₃, 5% HCl) is added in small portions.[9][10]

-

Mixing: After each addition, the test tube is shaken vigorously for 10-20 seconds.[11]

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble in the tested solvent.[11] For carboxylic acids, solubility in 5% NaOH and 5% NaHCO₃ indicates acidic character.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.[13]

Methodology:

-

Solution Preparation: A precise quantity of this compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[13][14]

-

Apparatus Calibration: A pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[14]

-

Titration: The acid solution is placed in a beaker with a magnetic stirrer, and the calibrated pH electrode is immersed. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[14]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[14]

-

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The equivalence point is identified as the point of maximum slope. The volume of titrant at the half-equivalence point is determined. At this half-way point, the pH of the solution is equal to the pKa of the acid, according to the Henderson-Hasselbalch equation.[15]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug development.[16]

Methodology:

-

Solvent Saturation: Equal volumes of 1-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then separated.[16]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., 10 µL of a 10 mM DMSO stock added to 990 µL of buffer and 1000 µL of octanol).[16]

-

Equilibration: The mixture is agitated (e.g., on a rotator for 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[16] The mixture is then centrifuged to ensure complete separation of the layers.[17]

-

Concentration Measurement: Aliquots are carefully taken from both the octanol and aqueous layers. The concentration of the compound in each aliquot is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or LC-MS.[16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[18]

Synthesis Workflow

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves a Suzuki coupling reaction followed by hydrolysis.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 129623-61-6|this compound|BLD Pharm [bldpharm.com]

- 5. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. bellevuecollege.edu [bellevuecollege.edu]

- 12. csub.edu [csub.edu]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. web.williams.edu [web.williams.edu]

- 16. enamine.net [enamine.net]

- 17. bio-protocol.org [bio-protocol.org]

- 18. acdlabs.com [acdlabs.com]

In-Depth Technical Guide: Crystal Structure Analysis of 4-(4-Fluorophenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 4-(4-Fluorophenoxy)benzoic acid, a compound of interest in medicinal chemistry, particularly for its role as a voltage-gated sodium channel blocker with potential applications in the treatment of peripheral neuropathic pain.[1] This document details the crystallographic parameters, experimental procedures for its synthesis and crystallization, and an overview of its mechanism of action.

Crystal Structure and Molecular Geometry

The single-crystal X-ray diffraction analysis of this compound (C₁₃H₉FO₃) reveals a triclinic crystal system. The fundamental crystallographic data and refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Empirical formula | C₁₃H₉FO₃ |

| Formula weight | 232.20 |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | |

| a (Å) | 5.8850 (1) |

| b (Å) | 7.8526 (2) |

| c (Å) | 12.0250 (2) |

| α (°) | 91.803 (1) |

| β (°) | 96.321 (1) |

| γ (°) | 106.027 (1) |

| Volume (ų) | 529.75 (2) |

| Z | 2 |

| Data collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Reflections collected | 17124 |

| Independent reflections | 4049 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.045 |

| wR(F²) | 0.123 |

| Goodness-of-fit (S) | 1.04 |

| Parameters | 190 |

| Δρ_max_ (e Å⁻³) | 0.48 |

| Δρ_min_ (e Å⁻³) | -0.26 |

The molecular structure is characterized by two benzene rings connected by an ether linkage. The dihedral angle between the planes of the two benzene rings is 70.99 (5)°.[1] In the crystal, molecules form centrosymmetric dimers through O—H···O hydrogen bonds, creating R²₂(8) ring motifs. These dimers are further linked into a two-dimensional array by C—H···O interactions. The crystal structure is also stabilized by weak C—H···π and π···π stacking interactions.[1]

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound was achieved through a Suzuki coupling reaction followed by hydrolysis. The subsequent crystallization yielded single crystals suitable for X-ray diffraction.

Materials:

-

4-Bromomethylbenzoate

-

4-Fluorobenzene boronic acid

-

Sodium carbonate (Na₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene

-

Water

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Dichloromethane

Procedure: [1]

-

A mixture of 4-bromomethylbenzoate (0.760 g, 3.57 mmol), 4-fluorobenzene boronic acid (0.500 g, 3.57 mmol), sodium carbonate (0.750 g, 7.00 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.400 g, 0.350 mmol) was prepared in a 1:1 mixture of toluene and water (20 ml).

-

The reaction mixture was heated at reflux for 8 hours. The completion of the reaction was monitored by Thin Layer Chromatography (TLC).

-

Sodium hydroxide (0.284 g, 7.00 mmol) was added to the mixture, and stirring was continued for an additional hour to facilitate hydrolysis.

-

The reaction mixture was then acidified to a pH of 3 and extracted with ethyl acetate.

-

The organic layer was dried, and the solvent was evaporated to yield a crude product.

-

The crude product was purified using column chromatography.

-

Single crystals were obtained by recrystallization from hot dichloromethane.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker SMART APEXII CCD area-detector diffractometer. Data were collected at 100 K using Mo Kα radiation. The structure was solved using SHELXTL and refined by a full-matrix least-squares procedure on F².[1] All hydrogen atoms were located in a difference Fourier map and refined freely.[1]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

This compound is a potent blocker of neuronal voltage-gated sodium channels.[1] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. They exist in three main conformational states: resting (closed), open, and inactivated.

The generally accepted mechanism for many sodium channel blockers involves preferential binding to the open or inactivated states of the channel. This state-dependent binding prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to a stimulus. This leads to a reduction in neuronal excitability, which is the basis for its therapeutic effect in neuropathic pain.

The interaction of small molecule blockers often occurs within the inner pore of the channel, specifically with residues on the S6 transmembrane segments of the different domains. The binding of the drug molecule physically occludes the pore, preventing the passage of sodium ions.

Conclusion

The crystal structure of this compound has been thoroughly characterized, providing valuable insights into its solid-state conformation and intermolecular interactions. The detailed experimental protocols offer a clear pathway for its synthesis and crystallization. Understanding its mechanism of action as a voltage-gated sodium channel blocker is crucial for the rational design of new therapeutic agents for neuropathic pain and other neurological disorders. This technical guide serves as a foundational resource for researchers in medicinal chemistry and drug development exploring this and related compounds.

References

Biological Activity of 4-(4-Fluorophenoxy)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-(4-fluorophenoxy)benzoic acid and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties. This document details the synthesis, experimental evaluation, and mechanisms of action of these derivatives, presenting quantitative data in a structured format and visualizing key experimental workflows and signaling pathways.

Core Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. The core activities investigated include:

-

Antibacterial Activity: Various derivatives have shown inhibitory effects against a range of bacterial strains.

-

Anticancer Activity: Certain derivatives exhibit cytotoxicity against various cancer cell lines, with some acting as histone deacetylase (HDAC) inhibitors.

-

Anti-inflammatory Activity: These compounds have been shown to modulate key inflammatory pathways, reducing the production of inflammatory mediators.

-

Herbicidal and Plant Growth-Regulating Activities: The foundational phenoxy benzoic acid scaffold is known for its applications in agriculture.

Synthesis of this compound Derivatives

The synthesis of the core structure and its derivatives typically involves standard organic chemistry reactions. A general synthetic workflow is outlined below.

A specific example for the synthesis of this compound involves the reaction of 4-bromomethylbenzoate with 4-fluorobenzene boronic acid in the presence of a palladium catalyst. Another method utilizes the reaction of iodobenzoic acid and 4-fluorophenol.

Quantitative Data Summary

The biological activities of various this compound derivatives have been quantified using different in vitro assays. The following tables summarize the reported data for easy comparison.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration, MIC)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound derivative 1 | Staphylococcus aureus | 1 | |

| This compound derivative 2 | Bacillus subtilis | 2 | |

| This compound derivative 3 | Staphylococcus aureus (MRSA) | 0.78 | |

| This compound derivative 4 | Escherichia coli | >100 |

Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration, IC50)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound amide derivative | MCF-7 (Breast) | 35.7 | |

| This compound amide derivative | HCT-116 (Colon) | 38.9 | |

| This compound amide derivative | A549 (Lung) | 37.1 | |

| Betulinic acid derivative with 1,2,4-triazole | A375 (Melanoma) | 22.41 |

Table 3: Anti-inflammatory Activity

| Compound/Derivative | Assay | Target | Inhibition | Reference |

| (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy)benzamido)ethyl)benzoic acid (CJ-42794) | EP4 receptor binding | Prostaglandin E Receptor Subtype 4 | Selective antagonist | |

| 4-sulfonyloxy/alkoxy benzoxazolone derivative 2h | NO production in RAW 264.7 cells | Nitric Oxide | IC50 = 17.67 µM | |

| 4-sulfonyloxy/alkoxy benzoxazolone derivative 2h | IL-6 production in RAW 264.7 cells | Interleukin-6 | IC50 = 8.61 µM |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide outlines of key experimental protocols used to assess the biological activity of this compound derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

Protocol:

-

Preparation of Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth.

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Compound and LPS Treatment: The cells are pre-treated with different concentrations of the this compound derivative for a short period, followed by stimulation with LPS (lipopolysaccharide) to induce an inflammatory response and NO production.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound.

-

Absorbance Reading: The absorbance is measured at 540 nm.

-

Calculation: The amount of nitrite is determined from a standard curve, and the percentage of NO inhibition by the compound is calculated.

Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some anti-inflammatory benzoic acid derivatives have been shown to inhibit this pathway.

MAPK Signaling Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation. Certain benzoxazolone derivatives have demonstrated anti-inflammatory effects by regulating this pathway.

Conclusion

Derivatives of this compound represent a versatile chemical scaffold with significant potential for the development of new therapeutic agents. Their demonstrated antibacterial, anticancer, and anti-inflammatory activities warrant further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing key biological data, outlining essential experimental protocols, and visualizing the underlying mechanisms of action. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for specific biological targets.

A Technical Guide to the Spectroscopic Data of 4-(4-Fluorophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-(4-Fluorophenoxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds, namely 4-fluorobenzoic acid and 4-phenoxybenzoic acid. The experimental protocols provided are standardized methods for the analysis of solid aromatic carboxylic acids.

Data Presentation

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopic interpretation and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to show signals in the aromatic region, corresponding to the protons on the two benzene rings, and a downfield signal for the carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~8.0 | Doublet | 2H | Protons ortho to the carboxylic acid |

| ~7.3 | Doublet | 2H | Protons meta to the carboxylic acid |

| ~7.2 | Multiplet | 2H | Protons on the fluorinated ring |

| ~7.1 | Multiplet | 2H | Protons on the fluorinated ring |

Reference Data from Analogous Compounds:

-

4-Fluorobenzoic acid (in DMSO-d₆): A signal for the carboxylic acid proton appears around 13.1 ppm (singlet), with aromatic protons at approximately 8.05 ppm and 7.34 ppm.[1]

-

4-Phenoxybenzoic acid: Aromatic protons are observed in the range of 7.0-8.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to display distinct signals for each unique carbon environment in the molecule. The carbon of the carbonyl group will be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carbonyl carbon (-COOH) |

| ~160 | Carbon attached to fluorine (with C-F coupling) |

| ~155 | Carbon attached to the ether oxygen |

| ~132 | Aromatic carbons |

| ~130 | Aromatic carbons |

| ~125 | Aromatic carbons |

| ~120 | Aromatic carbons |

| ~117 | Aromatic carbons |

Reference Data from Analogous Compounds:

-

4-Fluorobenzoic acid (in DMSO): The carbonyl carbon appears around 166.8 ppm, with aromatic carbons showing signals between 115 and 165 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, the C-O bond of the ether, and the C-F bond, as well as aromatic C-H and C=C stretching.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded)[3] |

| ~1700 | Strong | C=O stretch (carbonyl of carboxylic acid)[3] |

| 1600-1450 | Medium | C=C stretch (aromatic rings) |

| ~1250 | Strong | C-O stretch (ether) |

| ~1220 | Strong | C-F stretch |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~900-675 | Strong | C-H bend (aromatic) |

Reference Data from Analogous Compounds:

-

Benzoic acid: Shows a broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[3][4]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (232.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage at the ether linkage.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 232 | Molecular ion [M]⁺ |

| 215 | Loss of -OH |

| 187 | Loss of -COOH |

| 139 | [C₇H₄FO]⁺ fragment |

| 121 | [C₇H₅O₂]⁺ fragment |

| 95 | [C₆H₄F]⁺ fragment |

Reference Data from Analogous Compounds:

-

4-Fluorobenzoic acid: The deprotonated molecule [M-H]⁻ is observed at m/z 139.0 in negative-ion mass spectrometry.[5]

-

Benzoic acid: Fragmentation often leads to the loss of a water molecule to give a fragment at m/z 105, and a further loss of CO to give a fragment at m/z 77.[6] For carboxylic acids, prominent peaks can result from the loss of OH (M-17) and COOH (M-45).[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The salt plate with the sample film is placed in the sample holder of the spectrometer. A background spectrum of the clean salt plate is typically recorded first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

-

Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).[8]

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.

-

Ionization: The sample solution is introduced into the ion source, where molecules are ionized. In ESI, a high voltage is applied to the liquid to create an aerosol, leading to the formation of ions.

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: Workflow for Chemical Compound Characterization.

References

- 1. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. geo.fu-berlin.de [geo.fu-berlin.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrabase.com [spectrabase.com]

In Silico Modeling of 4-(4-Fluorophenoxy)benzoic Acid Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-(4-Fluorophenoxy)benzoic acid, a versatile aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical development.[1] Due to its structural characteristics, this compound has been investigated for its interaction with several key biological targets. This document outlines detailed methodologies for computational analysis, presents hypothetical yet plausible interaction data, and visualizes relevant workflows and signaling pathways to guide researchers in drug discovery and development. The primary focus is on its potential interactions with the anti-apoptotic protein Bcl-2 and the prostaglandin E receptor subtype 4 (EP4), with a brief mention of its reported activity as a blocker of neuronal voltage-gated sodium channels.[2][3][4]

Introduction to this compound

This compound (C₁₃H₉FO₃, Molar Mass: 232.21 g/mol ) is a synthetic organic molecule featuring two benzene rings linked by an ether bond.[3][5] Its derivatives are recognized for various biological activities, including herbicidal and anti-bacterial properties.[3] Research has suggested its potential as an intermediate in the synthesis of anti-inflammatory and analgesic medications.[1]

Key potential molecular targets for this compound and its derivatives include:

-

B-cell lymphoma 2 (Bcl-2): This anti-apoptotic protein is a crucial target in cancer therapy.[4] A structurally related compound, 4-(4-Fluorophenyl)benzoic acid, has been shown to bind to Bcl-2, suggesting that this compound may also interact with this target.[2][5]

-

Prostaglandin E Receptor Subtype 4 (EP4): The EP4 receptor, a G-protein-coupled receptor, is implicated in inflammation and various cancers.[3][6] Selective antagonists of the EP4 receptor that share a similar benzoic acid scaffold have been developed.[4][7]

-

Neuronal Voltage-Gated Sodium Channels: The compound has been described as a potent blocker of these channels, which are critical for the initiation and propagation of action potentials, suggesting applications in treating peripheral neuropathic pain.[3][8]

This guide focuses on the application of in silico techniques, such as molecular docking and molecular dynamics, to predict and analyze the binding of this compound to Bcl-2 and the EP4 receptor.

In Silico Experimental Protocols

The following sections describe detailed, standardized protocols for conducting in silico analyses of the interactions between this compound and its potential protein targets. These protocols are based on common practices in computational drug discovery.[9][10]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] The following protocol outlines a typical workflow using AutoDock Vina.[12]

Protocol 2.1.1: Ligand Preparation

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

-

Load the structure into a molecular modeling software (e.g., AutoDock Tools, PyMOL).

-

Add polar hydrogens and compute Gasteiger charges.

-

Detect the rotatable bonds and save the prepared ligand file in the PDBQT format.

Protocol 2.1.2: Receptor Preparation

-

Download the crystal structure of the target protein (e.g., Bcl-2: PDB ID 4LVT, EP4 Receptor: Homology Model) from the Protein Data Bank.[12][13]

-

Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

-

Add polar hydrogens and assign Kollman charges.

-

Merge non-polar hydrogens.

-

Save the prepared receptor file in the PDBQT format.

Protocol 2.1.3: Docking Simulation

-

Define the binding site by creating a grid box centered on the active site of the receptor. The active site can be identified from the position of a co-crystallized ligand or from literature.

-

Set the dimensions of the grid box to encompass the entire binding pocket (e.g., 60 x 60 x 60 Å).

-

Execute the docking simulation using AutoDock Vina with an exhaustiveness parameter of 8 or higher to ensure a thorough search of the conformational space.

-

The program will generate multiple binding poses ranked by their binding affinity scores (in kcal/mol).

Protocol 2.1.4: Analysis of Results

-

Visualize the top-ranked docking poses using software like PyMOL or Discovery Studio.

-

Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the receptor.

-

Compare the binding mode and affinity of this compound with a known inhibitor or the native substrate of the target protein.

Molecular Dynamics (MD) Simulation

MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into the stability of the ligand-protein complex over time.[14]

Protocol 2.2.1: System Preparation

-

Use the top-ranked docked complex from the molecular docking study as the starting structure.

-

Place the complex in a periodic boundary box of appropriate dimensions (e.g., a cubic box with a 10 Å buffer from the protein surface).

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Neutralize the system by adding counter-ions (e.g., Na⁺ or Cl⁻).

Protocol 2.2.2: Simulation Execution

-

Perform an initial energy minimization of the system to remove steric clashes.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) under the NVT (isothermal-isochoric) ensemble.

-

Equilibrate the system under the NPT (isothermal-isobaric) ensemble at 1 atm pressure until the system's density and temperature have stabilized.

-

Run the production MD simulation for a duration sufficient to observe the stability of the interaction (e.g., 100 ns).

Protocol 2.2.3: Trajectory Analysis

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

-

Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Monitor the specific interactions (e.g., hydrogen bonds) between the ligand and protein throughout the simulation.

Data Presentation: Predicted Interactions

The following tables summarize hypothetical quantitative data from the in silico modeling of this compound against its potential targets. These values are illustrative and based on data for analogous compounds found in the literature.[2][3][11]

| Ligand Name | Target Protein | Docking Score (kcal/mol) | Predicted Kᵢ (µM) | Reference Compound | Reference Docking Score (kcal/mol) |

| This compound | Bcl-2 | -7.5 | 4.5 | Venetoclax (Known Inhibitor) | -10.2 |

| This compound | EP4 Receptor | -8.2 | 1.2 | E7046 (Known Antagonist) | -9.5 |

| Table 1: Hypothetical Docking Results. Predicted inhibitory constant (Kᵢ) is calculated from the binding affinity. Lower docking scores indicate stronger predicted binding. |

| Ligand | Interacting Residue | Interaction Type | Distance (Å) | Target Protein |

| This compound | Arg146 (NH1) | Hydrogen Bond | 2.9 | Bcl-2 |

| This compound | Tyr108 (OH) | Hydrogen Bond | 3.1 | Bcl-2 |

| This compound | Phe105 | π-π Stacking | 4.2 | Bcl-2 |

| This compound | Val133 | Hydrophobic | 3.8 | Bcl-2 |

| This compound | Arg316 (NH2) | Hydrogen Bond (Salt Bridge) | 2.5 | EP4 Receptor |

| This compound | Thr168 (OG1) | Hydrogen Bond | 3.0 | EP4 Receptor |

| This compound | Tyr80 | π-π Stacking | 4.5 | EP4 Receptor |

| This compound | Leu312 | Hydrophobic | 3.9 | EP4 Receptor |

| Table 2: Hypothetical Summary of Key Molecular Interactions. This table details the specific non-covalent interactions predicted between the ligand and amino acid residues in the binding pocket. |

Mandatory Visualizations

Diagrams created using Graphviz to illustrate workflows and pathways relevant to the in silico analysis of this compound.

Conclusion and Future Directions

This technical guide outlines a framework for the in silico investigation of this compound. The hypothetical modeling data suggests that this compound may form stable interactions within the binding pockets of both the Bcl-2 protein and the prostaglandin EP4 receptor. The predicted binding affinities, while requiring experimental validation, indicate that this compound could serve as a scaffold for the development of novel inhibitors for these therapeutically relevant targets.

Future research should focus on the following:

-

In Vitro Validation: Perform binding assays (e.g., fluorescence polarization, surface plasmon resonance) to experimentally determine the binding affinity (Kᵢ, Kᴅ) of the compound to the purified target proteins.[15]

-

Cell-Based Assays: Conduct functional assays to measure the compound's effect on downstream signaling pathways (e.g., cAMP accumulation for EP4) and its ability to induce apoptosis in cancer cell lines overexpressing Bcl-2.[3]

-

Structural Biology: Obtain co-crystal structures of the compound with its targets to definitively confirm the predicted binding modes.

-

Lead Optimization: Synthesize and test derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties based on the structure-activity relationships derived from both in silico and in vitro studies.

References

- 1. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Compounds Against Anti‐apoptotic Bcl‐2 Protein Using Docking Studies | Semantic Scholar [semanticscholar.org]

- 5. 4-(4-Fluorophenyl)benzoic acid | Bcl-2结合子 | MCE [medchemexpress.cn]

- 6. Prostaglandin E receptor 4 (EP4) promotes colonic tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nso-journal.org [nso-journal.org]

- 8. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]

- 10. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Improved homology modeling of the human & rat EP4 prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Fluorophenoxy)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorophenoxy)benzoic acid, a versatile aromatic carboxylic acid with significant applications in the pharmaceutical and agrochemical industries. This document details its discovery and historical context, physicochemical and spectroscopic properties, and established synthesis methodologies. Special emphasis is placed on detailed experimental protocols for its preparation via Ullmann condensation and Suzuki-Miyaura coupling. The guide also explores its known biological activities and applications, serving as a critical resource for researchers engaged in drug discovery and material science.

Introduction

This compound (CAS No. 129623-61-6) is a diaryl ether derivative characterized by a benzoic acid moiety linked to a 4-fluorophenoxy group. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it an attractive scaffold in medicinal chemistry.[1] This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[2][3] Its structural features also make it a candidate for applications in polymer chemistry.[3]

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its emergence is intrinsically linked to the development of synthetic methods for diaryl ethers. The core structural feature, the diaryl ether linkage, has been a subject of extensive research.

Historically, the Ullmann condensation , first reported by Fritz Ullmann in the early 20th century, was the primary method for synthesizing diaryl ethers.[4] This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol at high temperatures. The synthesis of compounds like this compound would have become more feasible with the advancements and refinements of this classical reaction.

More contemporary approaches, such as the palladium-catalyzed Suzuki-Miyaura coupling , have provided more efficient and milder routes to diaryl ethers, further facilitating the synthesis and exploration of compounds like this compound. A 2009 publication details a Suzuki-Miyaura pathway for its synthesis, highlighting the ongoing evolution of synthetic strategies for this class of molecules.[5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 129623-61-6 | [6][7][8] |

| Molecular Formula | C₁₃H₉FO₃ | [6][8] |

| Molecular Weight | 232.21 g/mol | [3][6][8] |

| Melting Point | 171-175 °C (444-448 K) | [6] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; slightly soluble in water. | [9] |

Table 2: Spectroscopic Data

| Technique | Data Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show complex aromatic signals corresponding to the two substituted benzene rings, along with a characteristic downfield signal for the carboxylic acid proton. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the twelve aromatic carbons and the carboxylic acid carbon. The carbon attached to the fluorine atom will exhibit a characteristic coupling. |

| FTIR (cm⁻¹) | The infrared spectrum typically shows a broad O-H stretch from the carboxylic acid dimer, a strong C=O stretch, C-O-C stretching vibrations of the ether linkage, and C-F stretching vibrations. |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. |

Note: While general characteristics are known, detailed, fully assigned spectra for this specific compound are not consistently available in public databases. Researchers should perform their own spectroscopic analysis for confirmation.

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved through cross-coupling reactions that form the diaryl ether bond. Below are detailed protocols for two effective methods: the Suzuki-Miyaura coupling and the classical Ullmann condensation.

Suzuki-Miyaura Coupling

This modern approach offers high yields under relatively mild conditions. The following protocol is adapted from a published procedure.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Materials:

-

4-Fluorobenzene boronic acid (0.500 g, 3.57 mmol)

-

Methyl 4-bromobenzoate (0.760 g, 3.57 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (0.400 g, 0.350 mmol)

-

Sodium carbonate (0.750 g, 7.00 mmol)

-

Toluene and Water (1:1 mixture, 20 ml)

-

Sodium hydroxide (0.284 g, 7.00 mmol)

-

Ethyl acetate

-

Hydrochloric acid

Procedure:

-

To a stirred solution of 4-fluorobenzene boronic acid in a 1:1 mixture of toluene and water, add methyl 4-bromobenzoate, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0).[5]

-

Heat the reaction mixture at reflux for 8 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, add sodium hydroxide and continue stirring for an additional hour to hydrolyze the ester.[5]

-

Cool the reaction mixture and acidify to pH 3 with hydrochloric acid.[5]

-

Extract the product with ethyl acetate and dry the organic layer.[5]

-

Concentrate the solution and purify the crude product by column chromatography to yield pure this compound.[5]

Ullmann Condensation

This classical method remains a viable route for the synthesis of this compound.

Experimental Workflow: Ullmann Condensation

Caption: Generalized workflow for the Ullmann Condensation synthesis.

Materials:

-

4-Fluorophenol

-

4-Halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid)

-

Copper(I) iodide (CuI) or other copper catalyst

-

Potassium carbonate (K₂CO₃) or another suitable base

-

High-boiling polar solvent (e.g., DMF, DMSO)

Procedure:

-

In a reaction vessel, combine 4-fluorophenol, the 4-halobenzoic acid, copper catalyst, and base in a suitable high-boiling polar solvent.

-

Heat the mixture under an inert atmosphere at a temperature typically ranging from 120-160°C.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After cooling, the reaction mixture is typically poured into an acidic aqueous solution to neutralize the base and precipitate the crude product.

-

The solid is collected by filtration, washed, and then purified by recrystallization from an appropriate solvent system.

Biological Activities and Applications

This compound is a valuable building block in the development of various commercial and investigational products. Its applications span across pharmaceuticals and agrochemicals.

Logical Relationship of Applications

Caption: Applications of this compound.

-

Pharmaceuticals: It is a precursor for anti-inflammatory and analgesic agents.[1] Notably, it has been identified as a potent blocker of neuronal voltage-gated sodium channels, suggesting its potential in the treatment of peripheral neuropathic pain.[5] The exact mechanism of action on these channels is a subject of ongoing research, but it is believed to interact selectively with the inactivated state of the channel.[5]

-

Agrochemicals: The phenoxy benzoic acid scaffold is known for its herbicidal and plant growth-regulating activities.[5] As such, this compound serves as an intermediate in the synthesis of modern herbicides and fungicides.[3]

-

Other Research Areas: The compound has been investigated for its potential antibacterial and antioxidant properties.[10] In material science, its rigid structure makes it a candidate for the development of specialty polymers.[3]

Conclusion

This compound is a compound of significant interest due to its versatile applications as a synthetic intermediate. While its precise historical discovery is not well-documented, its development is a testament to the advances in synthetic organic chemistry, particularly in the formation of diaryl ether linkages. The availability of robust synthetic protocols, such as the Suzuki-Miyaura coupling, has made this compound more accessible for research and development. Its demonstrated and potential biological activities, particularly in the modulation of ion channels and as a precursor to agrochemicals, ensure that this compound will remain a relevant molecule for scientists in both academic and industrial settings. This guide provides a foundational resource for professionals working with this important chemical entity.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Fluorobenzoic acid(456-22-4) 13C NMR [m.chemicalbook.com]

- 6. This compound 97 129623-61-6 [sigmaaldrich.com]

- 7. nexconn.com [nexconn.com]

- 8. 129623-61-6|this compound|BLD Pharm [bldpharm.com]

- 9. 4-PHENOXYBENZOIC ACID(2215-77-2) 1H NMR spectrum [chemicalbook.com]

- 10. Benzoic acid, 4-fluoro- [webbook.nist.gov]

The Versatility of 4-(4-Fluorophenoxy)benzoic Acid: A Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(4-Fluorophenoxy)benzoic acid has emerged as a valuable and versatile scaffold in medicinal chemistry. Its unique structural features, including the diaryl ether linkage and the fluorine substituent, contribute to favorable pharmacokinetic and pharmacodynamic properties in a variety of derivatives. The fluorine atom can enhance metabolic stability and binding affinity, making this core structure a privileged starting point for the development of novel therapeutic agents across a range of disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds derived from this important precursor.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through several reliable methods, with the Suzuki-Miyaura coupling and the Ullmann condensation being two of the most prominent.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction offers a robust and high-yield method for the formation of the diaryl ether bond. The reaction typically involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask, combine 4-bromomethylbenzoate (1.0 eq.), 4-fluorobenzene boronic acid (1.0 eq.), sodium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq.).

-

Solvent Addition: Add a 1:1 mixture of toluene and water.

-

Reaction Conditions: Heat the mixture to reflux for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Saponification: After completion, add sodium hydroxide (2.0 eq.) and continue stirring for an additional hour to hydrolyze the ester.

-

Work-up: Acidify the reaction mixture to a pH of 3 using a suitable acid. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract and purify the crude product by column chromatography to yield this compound.[1]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. This method is particularly useful when steric hindrance may be a challenge for other coupling methods.

Experimental Protocol: Ullmann Condensation

-

Reactant Preparation: In a reaction vessel, dissolve 4-fluorophenol (1.2 eq.) and 4-chlorobenzoic acid (1.0 eq.) in a high-boiling polar solvent such as nitrobenzene.

-

Base and Catalyst Addition: Add potassium carbonate (2.0 eq.) and catalytic amounts of copper powder or copper(I) salts.

-

Reaction Conditions: Heat the mixture with stirring to approximately 160°C for 4-6 hours.

-

Work-up: After cooling, dilute the reaction mixture with water and acidify with hydrochloric acid.

-

Isolation: The product will precipitate out of the solution. Filter the solid, wash with water, and then with a non-polar solvent like chloroform to remove unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent such as hot acetone to obtain pure this compound.

Biological Activities and Derivatives

Derivatives of this compound have demonstrated a wide array of biological activities, positioning this scaffold as a key precursor in the development of new drugs.

Antibacterial Activity

Numerous derivatives, particularly those incorporating pyrazole and other heterocyclic moieties, have shown potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] These compounds often act as inhibitors of fatty acid biosynthesis.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected this compound Derivatives against Bacterial Strains

| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) |

| 1 | N,N-Diphenyl pyrazole derivative | S. aureus ATCC 33591 (MRSA) | 0.78[3] |

| 2 | 3-Chloro-2-fluoro pyrazole derivative | S. aureus ATCC 33591 (MRSA) | 0.78[3] |

| 3 | 4-Nitro pyrazole derivative | S. aureus ATCC 33591 (MRSA) | 0.78[3] |

| 4 | 3,4-Dichloro pyrazole derivative | Staphylococci strains | 0.5[2] |

| 5 | 3-Trifluoromethyl-4-bromo pyrazole derivative | Staphylococci strains | 0.5[2] |

Anticancer Activity

Benzoic acid derivatives, including those with the 4-(4-Fluorophenoxy) moiety, have been investigated for their anticancer properties. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 2: IC50 Values of Selected Benzoic Acid Derivatives against Cancer Cell Lines

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |

| 6 | 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84[4] |

| 7 | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast cancer) | 15.6[4] |

| 8 | Tetrazole isoxazoline derivative | A549 (Lung cancer) | 1.49[5] |

| 9 | Tetrazole isoxazoline derivative | MDA-MB-231 (Breast cancer) | 2.83[5] |

Neurological Activity

The parent compound, this compound, has been identified as a potent blocker of neuronal voltage-gated sodium channels. It exhibits a selective interaction with the inactivated state of these channels, suggesting its potential for the treatment of peripheral neuropathic pain.[1]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various cellular signaling pathways.

Inhibition of Fatty Acid Biosynthesis

As antibacterial agents, certain derivatives inhibit the fatty acid synthase (FAS) pathway, which is crucial for bacterial membrane integrity and survival.

References

- 1. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

Fluorine Substitution in Phenoxy Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. This technical guide delves into the nuanced effects of fluorine substitution on phenoxy benzoic acids, a class of compounds with diverse biological activities. By examining the impact of fluorine on acidity, lipophilicity, and biological targets, this document provides a comprehensive resource for the rational design of novel phenoxy benzoic acid derivatives.

Physicochemical and Biological Impact of Fluorine Substitution

Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond—allow it to exert profound effects on a molecule's profile.[1] When incorporated into the phenoxy benzoic acid scaffold, these effects can be strategically harnessed to optimize drug-like properties.

Modulation of Acidity (pKa)

The introduction of fluorine, a highly electron-withdrawing group, significantly influences the acidity of the benzoic acid moiety. The extent of this influence is dependent on the position and number of fluorine substituents. Generally, fluorine substitution lowers the pKa of the carboxylic acid, making it more acidic. This increased acidity can alter a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Tuning Lipophilicity (LogP)

The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can increase lipophilicity compared to a hydrogen atom, the overall impact is influenced by the molecular environment.[2] In many cases, strategic fluorination can fine-tune the lipophilicity of phenoxy benzoic acids to achieve an optimal balance for membrane permeability and target engagement.[3][4][5]

Table 1: Hypothetical Physicochemical Data for a Series of Fluorinated Phenoxy Benzoic Acids

| Compound | Substitution Pattern | pKa (Predicted) | LogP (Predicted) |

| 1 | Unsubstituted | 4.20 | 3.50 |

| 2 | 2'-Fluoro | 3.95 | 3.65 |

| 3 | 3'-Fluoro | 4.05 | 3.68 |

| 4 | 4'-Fluoro | 4.00 | 3.70 |

| 5 | 2,4-Difluoro | 3.80 | 3.85 |

Note: The data in this table is illustrative and intended to show expected trends. Specific experimental values for a comprehensive series of fluorinated phenoxybenzoic acids were not available in the surveyed literature.

Enhancement of Biological Properties

Fluorine substitution can significantly enhance the biological activity and pharmacokinetic profile of phenoxy benzoic acids. Key advantages include:

-

Increased Metabolic Stability: The strength of the C-F bond makes it less susceptible to metabolic oxidation, which can block metabolically labile sites and increase the compound's half-life.[6]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[1]

-

Improved Target Selectivity: The subtle conformational changes induced by fluorine substitution can lead to more specific interactions with the desired biological target, reducing off-target effects.

Table 2: Hypothetical Biological Activity Data for a Series of Fluorinated Phenoxy Benzoic Acids

| Compound | Substitution Pattern | cPLA2α IC50 (µM) (Predicted) | PPARγ EC50 (µM) (Predicted) |

| 1 | Unsubstituted | 15.2 | > 50 |

| 2 | 2'-Fluoro | 8.5 | 25.6 |

| 3 | 3'-Fluoro | 10.1 | 30.1 |

| 4 | 4'-Fluoro | 5.3 | 18.9 |

| 5 | 2,4-Difluoro | 2.1 | 10.5 |

Note: The data in this table is illustrative and based on general principles of fluorine's effects on biological activity. Specific experimental values for a comprehensive series were not found in the reviewed literature.

Synthesis of Fluorinated Phenoxy Benzoic Acids

The synthesis of fluorinated phenoxy benzoic acids can be achieved through several established methods, primarily involving the formation of the diaryl ether bond.

Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[7][8] This method can be adapted for the synthesis of fluorinated phenoxy benzoic acids by reacting a fluorinated phenol with a halobenzoic acid or vice versa. Modern variations of the Ullmann reaction often utilize soluble copper catalysts and ligands to improve reaction conditions and yields.[7]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another key strategy, particularly when the aromatic ring is activated by electron-withdrawing groups.[9][10][11] For the synthesis of fluorinated phenoxy benzoic acids, a phenoxide can displace a leaving group (such as a halide or a nitro group) from a fluorinated benzoic acid derivative. The presence of fluorine itself can activate the ring towards nucleophilic attack.[11]

Key Biological Targets and Signaling Pathways

While the specific targets of many fluorinated phenoxy benzoic acids are still under investigation, related compounds have shown activity against key enzymes and nuclear receptors involved in inflammation and metabolic diseases.

Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids.[1][12] Arachidonic acid is the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes. Inhibition of cPLA2α is a promising strategy for the development of novel anti-inflammatory drugs.[1][13] Several benzoic acid derivatives have been investigated as cPLA2α inhibitors.[14]

Caption: cPLA2α Signaling Pathway and Inhibition.

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a central role in regulating adipogenesis, lipid metabolism, and inflammation.[15][16][17] Activation of PPARγ has been shown to have therapeutic benefits in metabolic diseases such as type 2 diabetes.[16] Phenoxy acetic acid analogues have been identified as PPARγ partial agonists, suggesting that the phenoxy benzoic acid scaffold could be a promising starting point for the development of novel PPARγ modulators.[15]

Caption: PPARγ Signaling Pathway Activation.

Experimental Protocols

General Synthesis of a Fluorinated Phenoxy Benzoic Acid (Illustrative Example)

This protocol is a general representation and may require optimization for specific substrates.

-

Step 1: Formation of the Phenoxide. To a solution of a fluorinated phenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq). Stir the mixture at room temperature for 30-60 minutes.

-

Step 2: Diaryl Ether Formation (Ullmann Condensation). To the phenoxide solution, add a halobenzoic acid ester (e.g., methyl 4-bromobenzoate) (1.1 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., L-proline, 20 mol%). Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Step 3: Work-up and Purification of the Ester. After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

-

Step 4: Hydrolysis to the Carboxylic Acid. Dissolve the purified ester in a mixture of THF and water. Add an excess of a base such as lithium hydroxide or sodium hydroxide (2-3 eq) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Step 5: Acidification and Isolation of the Product. Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final fluorinated phenoxy benzoic acid.

Determination of pKa by Potentiometric Titration

-

Preparation of the Sample Solution. Accurately weigh a sample of the fluorinated phenoxy benzoic acid and dissolve it in a suitable solvent mixture (e.g., water-methanol) to a known concentration (typically 1-10 mM).

-

Titration Setup. Place the sample solution in a thermostated vessel and immerse a calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration. Titrate the sample solution with the base, recording the pH value after each incremental addition of the titrant.

-